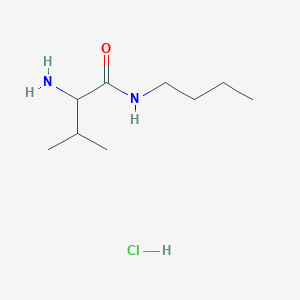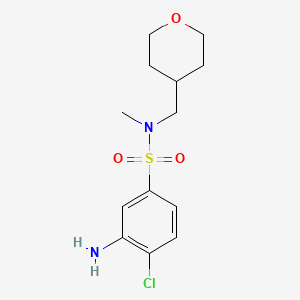
3-Amino-4-chlor-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzolsulfonamid
Übersicht
Beschreibung
3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an amino group, a chloro substituent, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl moiety attached to a benzenesulfonamide core
Wissenschaftliche Forschungsanwendungen
3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Related compounds have shown a wide range of biological activities, suggesting that this compound could also have diverse effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide . The specific steps are as follows:
Step 1: The starting material, 4-Aminomethyltetrahydropyran, is reacted with 4-Fluoro-3-nitrobenzenesulfonamide under controlled conditions.
Step 2: The reaction mixture is subjected to reduction to convert the nitro group to an amino group.
Step 3: The resulting intermediate is then methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated hydrocarbons.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-chloro-N-methylbenzenesulfonamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl moiety.
4-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide: Lacks the amino group.
3-Amino-4-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide: Lacks the N-methyl group.
Uniqueness
The presence of both the tetrahydro-2H-pyran-4-ylmethyl moiety and the N-methyl group in 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDDPLUWTAAWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



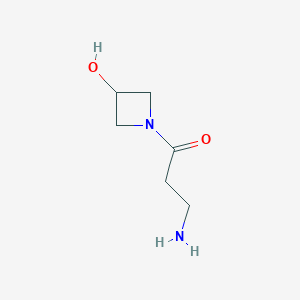
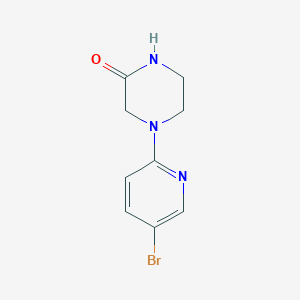

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)

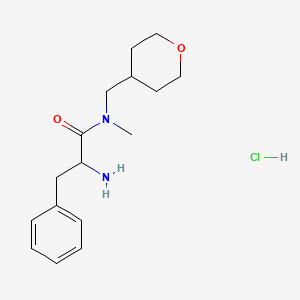
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)

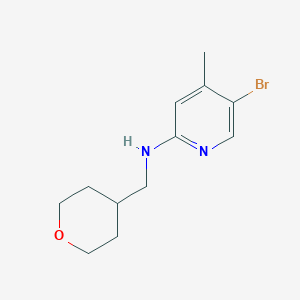
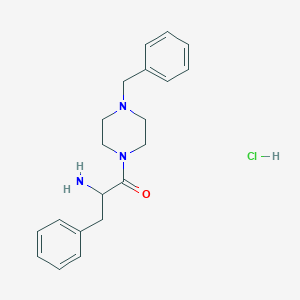
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
